molecular formula C8H8O6S B12524175 4-Formyl-2-methoxyphenyl hydrogen sulfate CAS No. 744984-09-6

4-Formyl-2-methoxyphenyl hydrogen sulfate

Cat. No.: B12524175
CAS No.: 744984-09-6
M. Wt: 232.21 g/mol
InChI Key: OUIKMDRGUNIXSP-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl hydrogen sulfate is an organic compound with the molecular formula C8H8O6S. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a benzene ring, along with a hydrogen sulfate group (–OSO3H). It is a derivative of vanillin, specifically vanillin 4-sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl hydrogen sulfate can be achieved through several methods. One common approach involves the sulfonation of vanillin. Vanillin is first reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group at the para position relative to the formyl group. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is usually achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl hydrogen sulfate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its derivation from vanillin.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl hydrogen sulfate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Vanillin: 4-Hydroxy-3-methoxybenzaldehyde

    Ethyl vanillin: 3-Ethoxy-4-hydroxybenzaldehyde

    Vanillic acid: 4-Hydroxy-3-methoxybenzoic acid

Uniqueness

4-Formyl-2-methoxyphenyl hydrogen sulfate is unique due to the presence of the sulfate group, which imparts distinct chemical and physical properties. This modification can influence its reactivity, solubility, and potential biological activities, distinguishing it from other vanillin derivatives .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6S/c1-13-8-4-6(5-9)2-3-7(8)14-15(10,11)12/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIKMDRGUNIXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609948
Record name 4-Formyl-2-methoxyphenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744984-09-6
Record name 4-Formyl-2-methoxyphenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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